3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps One common method includes the condensation of 2-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.
Uniqueness
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and dual methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-7-5-6-16(13-17)25-22(27)15-10-11-18-19(12-15)24-14-26(23(18)28)20-8-3-4-9-21(20)30-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
JGYDTPHEJPHOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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